molecular formula C11H13NO4 B8669852 Methyl 4-(2-nitrophenyl)butanoate CAS No. 22824-20-0

Methyl 4-(2-nitrophenyl)butanoate

Cat. No. B8669852
Key on ui cas rn: 22824-20-0
M. Wt: 223.22 g/mol
InChI Key: BXLRVOCJXZLXBD-UHFFFAOYSA-N
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Patent
US08324222B2

Procedure details

Initially charge 705 mg (3.37 mmol) of 4-(2-nitrophenyl)butanoic acid in 7 ml of methanol, cool to 0° C. and add 0.26 ml (3.54 mmol) of thionyl chloride dropwise. Warm the mixture slowly to RT and stir overnight. To complete the reaction, add an approx. 20% excess of thionyl chloride and stir the mixture at RT for a further 5 h. After concentration under reduced pressure, stir the residue in a little methanol and filter off the resulting solid. 700 mg (95.5% of theory) of the target product are obtained as a white solid.
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])([O-:3])=[O:2].S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
705 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stir the mixture at RT for a further 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
STIRRING
Type
STIRRING
Details
stir the residue in a little methanol
FILTRATION
Type
FILTRATION
Details
filter off the resulting solid
CUSTOM
Type
CUSTOM
Details
700 mg (95.5% of theory) of the target product are obtained as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CCCC1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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